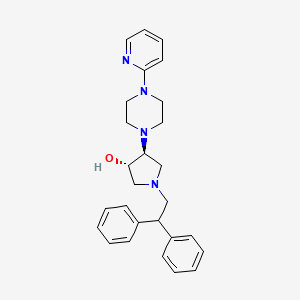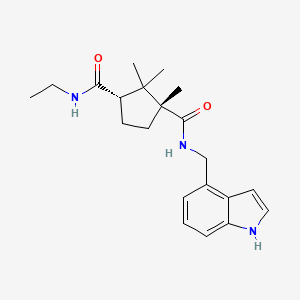![molecular formula C17H18N4OS2 B3801424 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B3801424.png)
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide
Descripción general
Descripción
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide typically involves multi-step organic reactions. One common route starts with the formation of the thiazole ring, followed by the introduction of the ethylsulfanyl group. The pyrazole ring is then synthesized separately and coupled with the thiazole derivative through a series of condensation reactions. The final step involves the formation of the acetamide group under controlled conditions, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. Purification steps such as recrystallization, chromatography, and distillation would be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrogenated thiazole or pyrazole derivatives.
Substitution: Various substituted thiazole or pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-imidazol-5-yl)methyl]acetamide
- 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-oxazol-5-yl)methyl]acetamide
- 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-triazol-5-yl)methyl]acetamide
Uniqueness
The unique combination of the thiazole and pyrazole rings in 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide provides distinct electronic and steric properties, making it a versatile scaffold for drug design and material science applications. Its ability to undergo various chemical modifications further enhances its utility in research and industrial settings.
Propiedades
IUPAC Name |
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-2-23-17-19-14(11-24-17)9-16(22)18-10-13-8-15(21-20-13)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIWKYYLPJXGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CS1)CC(=O)NCC2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-6-{[2-(2-methoxyethyl)morpholin-4-yl]methyl}phenol](/img/structure/B3801344.png)
![rel-(3S,4S)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-4-(2-naphthyl)-3-piperidinol hydrochloride](/img/structure/B3801346.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3801354.png)
![N-[1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3801361.png)
![methyl 3-[(8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B3801367.png)
![2-[(3-methoxyphenoxy)methyl]-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B3801368.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B3801374.png)

![1-(methoxymethyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}cyclobutanecarboxamide](/img/structure/B3801385.png)
![1-methyl-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3801396.png)
![5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3801405.png)


![N-(3-ethylphenyl)-N'-[(5-methylpyrazin-2-yl)methyl]succinamide](/img/structure/B3801425.png)
